

Application of Inosine-2,8-d2 in Drug Pharmacokinetics: A Bioanalytical Approach

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Compound of Interest

Compound Name: Inosine-2,8-d2

Cat. No.: B12418265

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Application Note

Introduction

In the realm of drug pharmacokinetics, the precise and accurate quantification of analytes in complex biological matrices is paramount. Stable isotope-labeled internal standards are the gold standard in bioanalysis by mass spectrometry, offering a means to correct for variability during sample preparation and analysis. **Inosine-2,8-d2**, a deuterated analog of the endogenous nucleoside inosine, serves as an ideal internal standard for the quantification of inosine and related compounds in pharmacokinetic studies. Its identical chemical properties to the unlabeled analyte ensure that it co-elutes chromatographically and experiences similar ionization effects, leading to highly reliable data. This document provides detailed protocols and application notes for the use of **Inosine-2,8-d2** in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the determination of inosine in human plasma.

Inosine is a naturally occurring purine nucleoside that plays a role in various physiological processes. It is an intermediate in the purine metabolism pathway and a precursor to adenosine.[1] Pharmacokinetic studies of inosine itself, or of drugs that are metabolized to inosine, are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. The use of a stable isotope-labeled internal standard like **Inosine-2,8-d2** is essential for generating the high-quality data required for regulatory submissions and for making informed decisions in drug development.[2][3]

Principle of the Method

This method describes a validated bioanalytical procedure for the quantification of inosine in human plasma using **Inosine-2,8-d2** as an internal standard. The procedure involves the isolation of the analyte and internal standard from the plasma matrix via solid-phase extraction (SPE), followed by separation using reversed-phase high-performance liquid chromatography (HPLC) and detection by a tandem mass spectrometer (MS/MS) operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a calibration curve prepared in the same biological matrix.

Core Applications

- **Pharmacokinetic Studies:** Determining the concentration-time profile of inosine in plasma following the administration of an inosine-containing drug or a pro-drug that metabolizes to inosine.
- **Bioequivalence Studies:** Comparing the pharmacokinetic profiles of different formulations of an inosine-based drug.
- **Metabolic Studies:** Investigating the formation of inosine from parent drug compounds.
- **Therapeutic Drug Monitoring:** Monitoring the plasma concentrations of inosine to ensure they are within the therapeutic range.

Data Presentation

The following tables summarize representative quantitative data from the validation of a bioanalytical method for inosine using **Inosine-2,8-d2** as an internal standard.

Table 1: Calibration Curve for Inosine in Human Plasma

Concentration (ng/mL)	Analyte/IS Peak Area Ratio (Mean \pm SD, n=3)	% Accuracy
25.0	0.052 \pm 0.004	104.0
50.0	0.101 \pm 0.007	101.0
100	0.205 \pm 0.015	102.5
250	0.510 \pm 0.031	102.0
500	1.03 \pm 0.06	103.0
1000	2.01 \pm 0.11	100.5
2000	4.08 \pm 0.22	102.0

Correlation Coefficient (r^2): >0.995 Linear Range: 25.0 - 2000 ng/mL Lower Limit of Quantification (LLOQ): 25.0 ng/mL

Table 2: Precision and Accuracy for Inosine Quality Control Samples

QC Level	Nominal Conc. (ng/mL)	Intra-day (n=6)	Inter-day (n=18 over 3 days)
Mean Conc. \pm SD (ng/mL)	Precision (%CV)		
LLOQ	25.0	25.8 \pm 2.1	8.1
Low	75.0	78.2 \pm 5.5	7.0
Medium	750	735 \pm 41	5.6
High	1500	1545 \pm 77	5.0

Experimental Protocols

Materials and Reagents

- Inosine (Reference Standard)

- **Inosine-2,8-d2** (Internal Standard)
- Human Plasma (with K2EDTA as anticoagulant)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic Acid (LC-MS grade)
- Water (Ultrapure, 18.2 MΩ·cm)
- Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)

Preparation of Stock and Working Solutions

- Inosine Stock Solution (1 mg/mL): Accurately weigh 10 mg of inosine and dissolve in 10 mL of methanol.
- **Inosine-2,8-d2** Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of **Inosine-2,8-d2** and dissolve in 1 mL of methanol.
- Inosine Working Solutions: Prepare serial dilutions of the inosine stock solution in 50% methanol/water to create calibration standards and quality control (QC) samples.
- Internal Standard Working Solution (100 ng/mL): Dilute the **Inosine-2,8-d2** stock solution with 50% methanol/water.

Sample Preparation (Solid-Phase Extraction)

- Thaw plasma samples, calibration standards, and QC samples at room temperature.
- To 100 µL of each plasma sample, add 25 µL of the internal standard working solution (100 ng/mL **Inosine-2,8-d2**).
- Vortex mix for 10 seconds.
- Add 200 µL of 0.1% formic acid in water and vortex.

- Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
- Load the pre-treated plasma samples onto the SPE cartridges.
- Wash the cartridges with 1 mL of 5% methanol in water.
- Elute the analyte and internal standard with 1 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

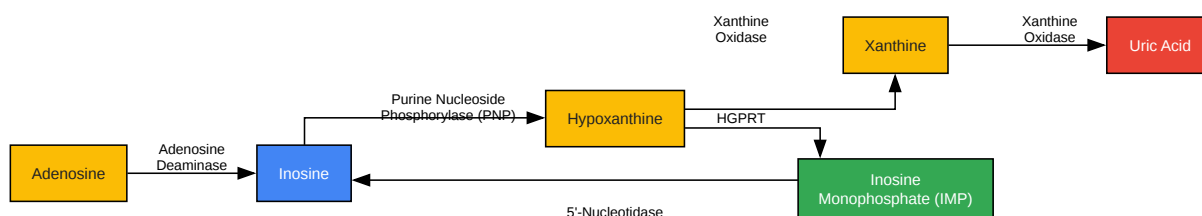
- HPLC System: Agilent 1290 Infinity II or equivalent
- Column: Zorbax Sb-Aq (2.1 x 150 mm, 3.5 µm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient:
 - 0-1 min: 2% B
 - 1-5 min: 2-30% B
 - 5-5.1 min: 30-95% B
 - 5.1-6 min: 95% B
 - 6.1-8 min: 2% B (re-equilibration)
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL

- Column Temperature: 40°C
- Autosampler Temperature: 10°C

Mass Spectrometry Conditions:

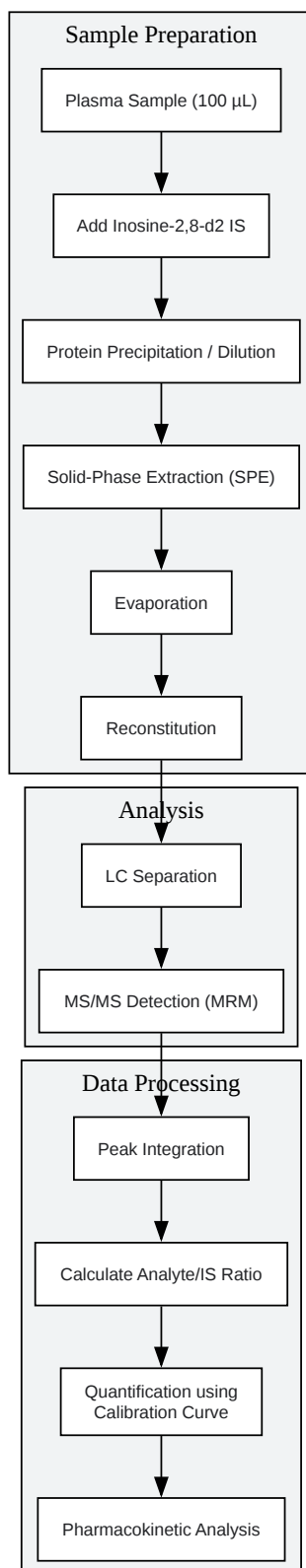
- Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
- Ionization Source: Electrospray Ionization (ESI), Positive Mode
- Ion Source Gas 1: 50 psi
- Ion Source Gas 2: 55 psi
- Curtain Gas: 35 psi
- Temperature: 550°C
- IonSpray Voltage: 5500 V
- MRM Transitions:
 - Inosine: Q1: 269.1 m/z → Q3: 137.1 m/z
 - **Inosine-2,8-d2**: Q1: 271.1 m/z → Q3: 139.1 m/z
- Dwell Time: 100 ms

Mandatory Visualizations



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Caption: Metabolic Pathway of Inosine.



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Caption: Bioanalytical Workflow for Inosine Quantification.

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References

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